

Theoretical Properties of 6-(Methylamino)nicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-(Methylamino)nicotinonitrile*

Cat. No.: *B1318945*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)nicotinonitrile is a substituted pyridine derivative belonging to the broader class of nicotinonitriles. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the theoretical properties of **6-(Methylamino)nicotinonitrile**, drawing upon available data and computational studies of closely related analogs. The document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on the nicotinonitrile scaffold.

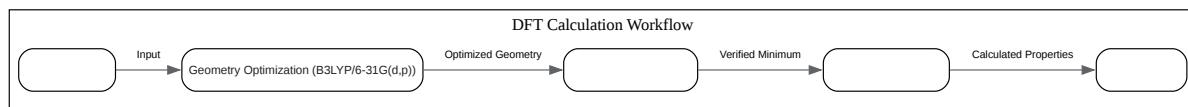
Theoretical and Physicochemical Properties

The theoretical properties of a molecule are crucial for understanding its behavior in biological systems and for guiding drug design efforts. While detailed quantum chemical calculations for **6-(Methylamino)nicotinonitrile** are not extensively available in the public domain, we can compile its basic physicochemical properties and infer others from studies on analogous compounds.

Property	Value	Source/Method
Molecular Formula	C ₇ H ₇ N ₃	ChemScene
Molecular Weight	133.15 g/mol	ChemScene
Topological Polar Surface Area (TPSA)	48.71 Å ²	ChemScene
LogP (octanol-water partition coefficient)	0.99498	ChemScene
Hydrogen Bond Acceptors	3	ChemScene
Hydrogen Bond Donors	1	ChemScene
Rotatable Bonds	1	ChemScene
HOMO-LUMO Gap	Not available	Inferred from related nicotinonitriles to be in the range of 4-5 eV
Dipole Moment	Not available	Expected to be significant due to the presence of polar C≡N and N-H groups

Experimental Protocols: Computational Chemistry

Detailed experimental validation of the theoretical properties of **6-(Methylamino)nicotinonitrile** is not currently published. However, the following protocol outlines a standard approach for performing Density Functional Theory (DFT) calculations to determine its quantum chemical properties, based on methodologies reported for similar nicotinonitrile derivatives.


Objective: To calculate the optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties of **6-(Methylamino)nicotinonitrile**.

Methodology: Density Functional Theory (DFT)

- **Software:** Gaussian 16, ORCA, or similar quantum chemistry software package.

- Initial Structure Preparation:
 - The 3D structure of **6-(Methylamino)nicotinonitrile** is built using a molecular editor such as GaussView or Avogadro.
 - The initial geometry is cleaned and pre-optimized using a molecular mechanics force field (e.g., MMFF94).
- Geometry Optimization:
 - The structure is optimized to a stationary point on the potential energy surface using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
 - The 6-31G(d,p) basis set is employed for all atoms. This basis set provides a good balance between accuracy and computational cost for molecules of this size.
 - The optimization is performed without any symmetry constraints.
 - Convergence criteria are set to the software's default values for a tight optimization.
- Frequency Calculation:
 - Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
 - The results also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).
- Electronic Property Calculation:
 - Using the optimized geometry, a single-point energy calculation is performed.
 - The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from this calculation.
 - The HOMO-LUMO energy gap is then calculated as $E_{\text{gap}} = E_{\text{LUMO}} - E_{\text{HOMO}}$.

- Other properties such as the dipole moment and molecular electrostatic potential (MEP) are also calculated.
- Data Analysis:
 - The output files are analyzed to extract the optimized coordinates, energies, HOMO-LUMO values, and other calculated properties.
 - Molecular orbitals can be visualized using software like GaussView or Chemcraft to understand the electron density distribution.

[Click to download full resolution via product page](#)

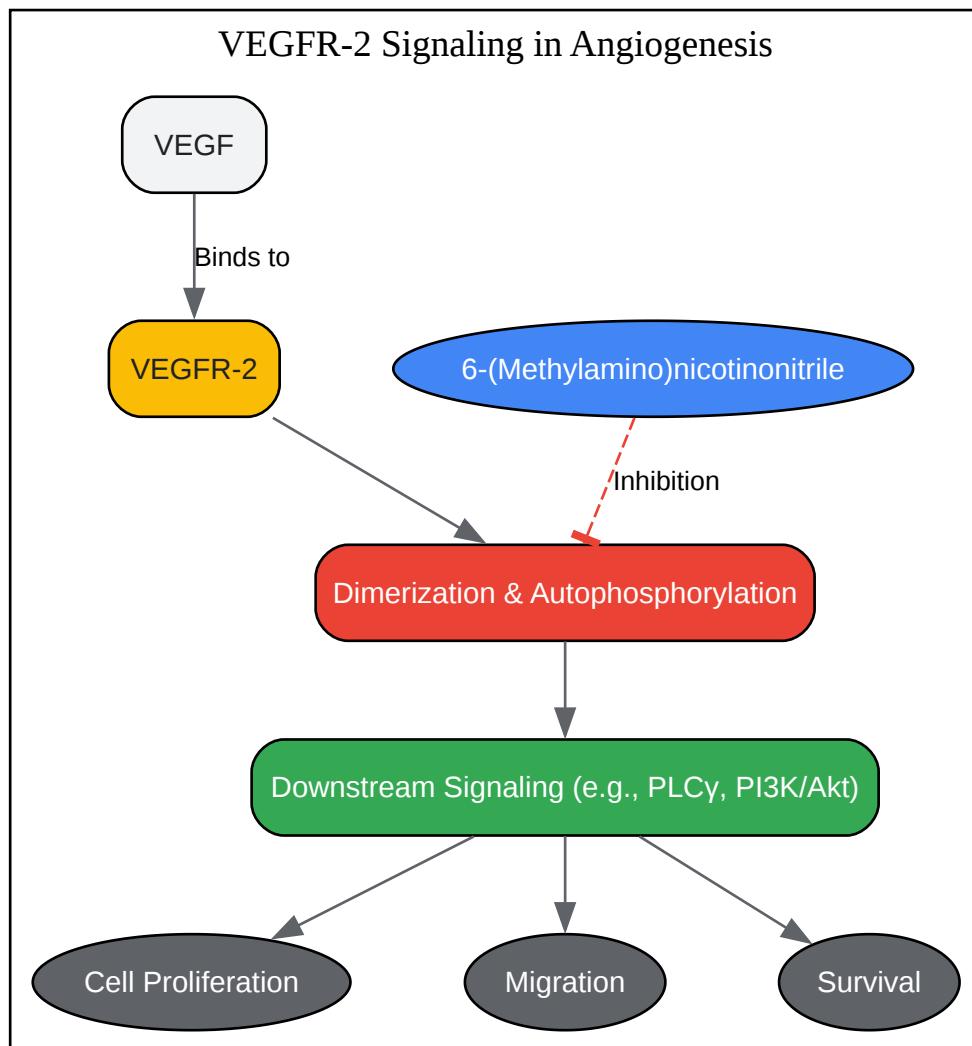

Caption: Workflow for DFT-based theoretical property calculation.

Potential Signaling Pathways

While the specific biological targets of **6-(Methylamino)nicotinonitrile** have not been elucidated, several nicotinonitrile derivatives have been identified as inhibitors of protein kinases involved in cancer progression. This suggests that **6-(Methylamino)nicotinonitrile** may also interact with similar signaling pathways.

Pim Kinase Signaling Pathway

Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance. Inhibition of Pim kinases is a promising strategy for cancer therapy.


[Click to download full resolution via product page](#)

Caption: Potential inhibition of the Pim kinase signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many

small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain contain a nicotinonitrile scaffold.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

6-(Methylamino)nicotinonitrile presents an interesting scaffold for further investigation in the field of medicinal chemistry. While specific experimental data on its advanced theoretical properties are limited, computational methods provide a robust framework for its characterization. The potential for this molecule to interact with key cancer-related signaling

pathways, as inferred from studies on analogous nicotinonitrile derivatives, underscores its therapeutic potential. The information and protocols provided in this guide are intended to facilitate future research and development efforts centered on this promising compound.

- To cite this document: BenchChem. [Theoretical Properties of 6-(Methylamino)nicotinonitrile: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1318945#theoretical-properties-of-6-methylamino-nicotinonitrile\]](https://www.benchchem.com/product/b1318945#theoretical-properties-of-6-methylamino-nicotinonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com